![molecular formula C20H18O6 B2585723 ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 374699-49-7](/img/structure/B2585723.png)

ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

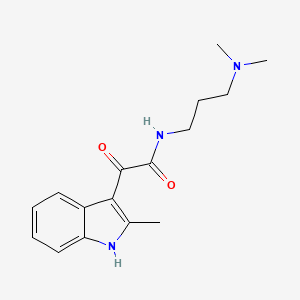

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, also known as EOCB, is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields including pharmacology, biochemistry, and medicinal chemistry.

Applications De Recherche Scientifique

- Parabens : 4-hydroxybenzoic acid and its esters (commonly known as parabens) serve as preservatives in cosmetic and pharmaceutical products. Their crystal structures and physical properties have been extensively studied .

- Liquid Crystalline Compounds : Researchers have designed alkylbenzoates to create liquid crystalline materials with specific properties .

- Organogelators : Functionalized poly(benzyl ether) dendrimers with methyl ester decorations, derived from alkylbenzoates, exhibit efficient organogelation properties .

- Non-linear Optical Materials : Some alkylbenzoates have been explored for their potential as non-linear optical materials .

Structural Insights

The crystal structure of ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate reveals three molecules in the asymmetric unit. These molecules differ in conformation related to the ethoxy group and the orientation of phenyl rings. Notably, one phenyl ring exhibits disordered ethoxy group positions .

Synthesis and Derivatization

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate represents an example of a derivatized alkylbenzoate with an ether group. Its synthesis and crystal structure provide valuable insights for further exploration .

- Medicinal Chemistry : The ester bond plays a crucial role in cell biology and medicinal chemistry. Researchers may investigate its interactions and potential therapeutic applications .

- Carbohydrazones : Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can serve as a precursor for carbohydrazones by reacting with suitable hydrazine derivatives .

Propriétés

IUPAC Name |

ethyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-23-15-9-10-16-17(11-15)25-12-18(19(16)21)26-14-7-5-13(6-8-14)20(22)24-4-2/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXWAEVCESJOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2585641.png)

![5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2585644.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2585646.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2585647.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2585648.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585649.png)

![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)

![7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2585655.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2585663.png)